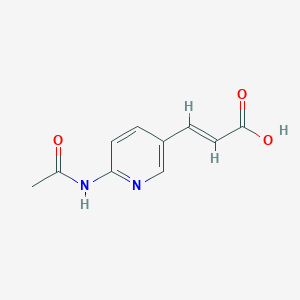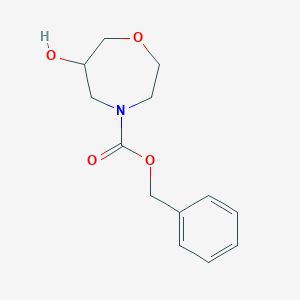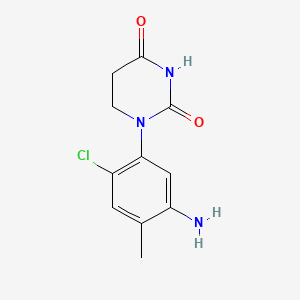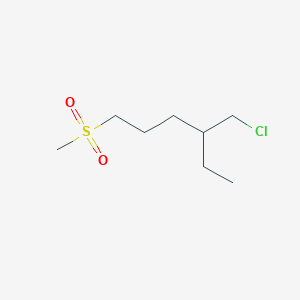
4-(Chloromethyl)-1-(methylsulfonyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1-(methylsulfonyl)hexane is an organic compound characterized by the presence of a chloromethyl group and a methylsulfonyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(methylsulfonyl)hexane typically involves the chloromethylation of 1-(methylsulfonyl)hexane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-1-(methylsulfonyl)hexane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hexane derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 1-(methylsulfonyl)hexane.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-1-(methylsulfonyl)hexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)-1-(methylsulfonyl)butane
- 4-(Chloromethyl)-1-(methylsulfonyl)pentane
- 4-(Chloromethyl)-1-(methylsulfonyl)heptane
Uniqueness
4-(Chloromethyl)-1-(methylsulfonyl)hexane is unique due to its specific chain length and the presence of both chloromethyl and methylsulfonyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C8H17ClO2S |
|---|---|
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
4-(chloromethyl)-1-methylsulfonylhexane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-4-6-12(2,10)11/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
AGHIHLKKIFTASE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCS(=O)(=O)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)

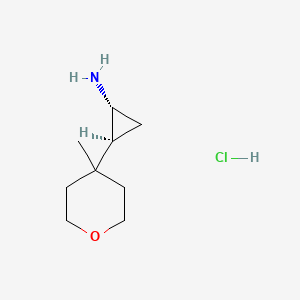
![N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
![N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide](/img/structure/B13490200.png)

